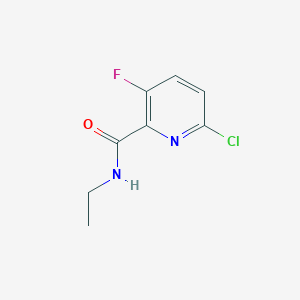
6-Chloro-N-ethyl-3-fluoropicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-ethyl-3-fluoropicolinamide is a chemical compound with the molecular formula C8H9ClFN2O It is a derivative of picolinamide, characterized by the presence of chlorine, ethyl, and fluorine substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-ethyl-3-fluoropicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropicolinic acid and 3-fluoroaniline.
Amidation Reaction: The 6-chloropicolinic acid is reacted with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
Ethylation: The resulting intermediate is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Chloro-N-ethyl-3-fluoropicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorine atom can be replaced by other groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
科学的研究の応用
6-Chloro-N-ethyl-3-fluoropicolinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-N-ethyl-3-fluoropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial metabolism.
類似化合物との比較
Similar Compounds
6-Chloro-N-ethyl-3-fluoropicolinamide: Characterized by the presence of chlorine, ethyl, and fluorine substituents.
N-Ethyl-6-fluoropicolinamide: Lacks the chlorine substituent.
6-Chloro-3-fluoropicolinamide: Lacks the ethyl substituent.
Uniqueness
This compound is unique due to the combination of chlorine, ethyl, and fluorine substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to specific targets and improve its stability under various conditions.
特性
分子式 |
C8H8ClFN2O |
|---|---|
分子量 |
202.61 g/mol |
IUPAC名 |
6-chloro-N-ethyl-3-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C8H8ClFN2O/c1-2-11-8(13)7-5(10)3-4-6(9)12-7/h3-4H,2H2,1H3,(H,11,13) |
InChIキー |
MZOPRMLMHYVEMI-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C(C=CC(=N1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



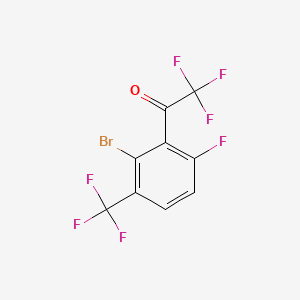
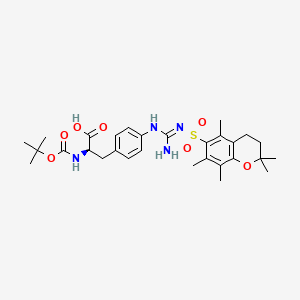
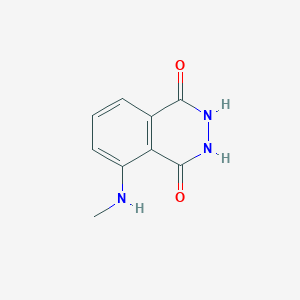
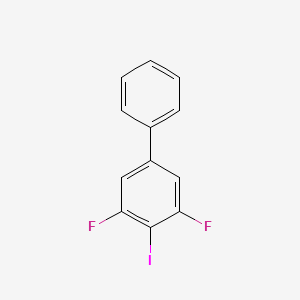


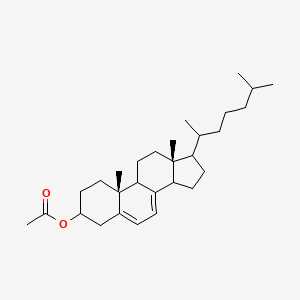
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)

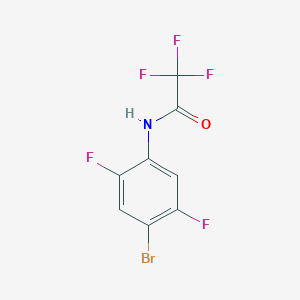


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
